Cas no 57682-09-4 (methyl 2-(4-benzoylphenoxy)acetate)

methyl 2-(4-benzoylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-benzoylphenoxy)acetate
- 57682-09-4
- AKOS008332413
- A51015
- Acetic acid, (4-benzoylphenoxy)-, methyl ester
- DB-319823
- SCHEMBL2386974
- methyl2-(4-benzoylphenoxy)acetate
-
- Inchi: InChI=1S/C16H14O4/c1-19-15(17)11-20-14-9-7-13(8-10-14)16(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3
- InChI Key: WAAGUMJODZOKDE-UHFFFAOYSA-N
- SMILES: COC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 270.08920892g/mol
- Monoisotopic Mass: 270.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 52.6Ų
methyl 2-(4-benzoylphenoxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IAQG-100mg |
Acetic acid, (4-benzoylphenoxy)-, methyl ester |
57682-09-4 | 95% | 100mg |
$97.00 | 2023-12-16 | |
1PlusChem | 1P00IAQG-1g |
Acetic acid, (4-benzoylphenoxy)-, methyl ester |
57682-09-4 | 95% | 1g |
$459.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738468-1g |
Methyl 2-(4-benzoylphenoxy)acetate |
57682-09-4 | 98% | 1g |
¥3670.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738468-100mg |
Methyl 2-(4-benzoylphenoxy)acetate |
57682-09-4 | 98% | 100mg |
¥997.00 | 2024-05-08 | |
1PlusChem | 1P00IAQG-250mg |
Acetic acid, (4-benzoylphenoxy)-, methyl ester |
57682-09-4 | 95% | 250mg |
$165.00 | 2023-12-16 |
methyl 2-(4-benzoylphenoxy)acetate Related Literature
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Yu Chen,Johan Loccufier,Luc Vanmaele,Holger Frey J. Mater. Chem. 2007 17 3389
Additional information on methyl 2-(4-benzoylphenoxy)acetate
Methyl 2-(4-Benzoylphenoxy)acetate (CAS No. 57682-09-4): An Overview of Its Properties, Applications, and Recent Research
Methyl 2-(4-benzoylphenoxy)acetate (CAS No. 57682-09-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a benzoyl group with a phenoxy moiety, making it an important intermediate in the synthesis of various bioactive molecules and functional materials.
The chemical structure of methyl 2-(4-benzoylphenoxy)acetate is represented by the formula C15H14O4. It is a white crystalline solid with a melting point of approximately 105-107°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various synthetic processes.
In the realm of organic synthesis, methyl 2-(4-benzoylphenoxy)acetate serves as a valuable building block for the preparation of more complex molecules. Its reactivity and functional groups allow for a wide range of transformations, including nucleophilic substitution reactions, ester hydrolysis, and coupling reactions. These properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Recent research has highlighted the potential applications of methyl 2-(4-benzoylphenoxy)acetate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. A notable example is the synthesis of a series of benzoylphenyl derivatives that demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
In addition to its pharmaceutical applications, methyl 2-(4-benzoylphenoxy)acetate has been explored for its potential in materials science. Researchers have utilized this compound as a precursor for the preparation of functional polymers and coatings. The presence of the benzoyl and phenoxy groups imparts unique optical and electronic properties to these materials, making them suitable for applications in optoelectronics and photovoltaics.
The environmental impact of methyl 2-(4-benzoylphenoxy)acetate has also been a subject of recent studies. While it is generally considered to have low toxicity and environmental persistence, proper handling and disposal practices are recommended to minimize any potential risks. Green chemistry principles are increasingly being applied to the synthesis and use of this compound to ensure sustainable practices.
In conclusion, methyl 2-(4-benzoylphenoxy)acetate (CAS No. 57682-09-4) is a multifaceted compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an indispensable reagent in the development of new materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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